
依伐他培
描述
依伐他培是一种新型的、有效的、选择性的胆固醇酯转移蛋白抑制剂。 它是由礼来公司开发的,以其能够提高高密度脂蛋白胆固醇水平而闻名,而不会引起醛固酮或升高血压 . 胆固醇酯转移蛋白从极低密度脂蛋白或低密度脂蛋白中收集甘油三酯,并将它们与来自高密度脂蛋白的胆固醇酯交换 .
科学研究应用
依伐他培已被广泛研究,以探索其在心血管疾病中的潜在治疗应用。 临床试验表明,它能显著提高高密度脂蛋白胆固醇水平,并降低低密度脂蛋白胆固醇水平 . 此外,还研究了依伐他培在降低高风险血管疾病患者发生重大不良心血管事件风险方面的潜力 . 除了其心血管应用之外,依伐他培还因其对脂质代谢的影响及其在治疗血脂异常中的潜在用途而受到研究 .
作用机制
生化分析
Biochemical Properties
Evacetrapib interacts with the CETP, which is a liver-synthesized glycoprotein . CETP facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins . Evacetrapib inhibits this protein, leading to an increase in HDL cholesterol and a decrease in low-density lipoprotein (LDL) cholesterol .
Cellular Effects
Evacetrapib has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modifying lipoprotein levels, which is thought to modify the risk of cardiovascular disease . In particular, it increases HDL cholesterol and lowers LDL cholesterol .
Molecular Mechanism
The mechanism of action of Evacetrapib involves its interaction with CETP. It inhibits CETP, which collects triglycerides from very low-density lipoproteins (VLDL) or LDL and exchanges them for cholesteryl esters from HDL . This primarily results in an increase in HDL cholesterol and a decrease in LDL cholesterol .
Temporal Effects in Laboratory Settings
In a clinical study, a 31.1% decrease in the mean LDL cholesterol level was observed with evacetrapib versus a 6.0% increase with placebo at 3 months . Additionally, a 133.2% increase in the mean HDL cholesterol level was seen with evacetrapib versus a 1.6% increase with placebo .
Dosage Effects in Animal Models
In a study involving CETP transgenic mice, evacetrapib was found to cross the blood-brain barrier and was detectable in brain tissue 0.5 h after a 40 mg/kg intravenous injection . The study concluded that evacetrapib may prove to be a good candidate to treat CETP-mediated cholesterol dysregulation in Alzheimer’s disease .
Metabolic Pathways
Evacetrapib is primarily metabolized by CYP3A, accounting for about 90% of evacetrapib’s CYP-associated clearance, while CYP2C8 accounted for about 10% .
Transport and Distribution
Evacetrapib is capable of crossing the blood-brain barrier, indicating that the mechanism of evacetrapib distribution to the brain may rely on facilitated transport mechanisms .
Subcellular Localization
The exact subcellular localization of Evacetrapib is not clearly defined in the literature. Given that it is able to cross the blood-brain barrier, it is likely that it can reach various compartments within the cell .
准备方法
依伐他培通过一系列涉及各种试剂和条件的化学反应合成。 依伐他培的工业生产涉及优化这些反应条件,以确保高产率和高纯度 .
化学反应分析
依伐他培经历了几种类型的化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂 . 这些反应形成的主要产物通常是苯并氮杂卓核心衍生物,其上连接着各种官能团 .
相似化合物的比较
属性
IUPAC Name |
4-[[(5S)-5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36F6N6O2/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45)/t20?,22?,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIUGIVXARLYHP-UXNJHFGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)[C@H](CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36F6N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186486-62-3 | |
| Record name | Evacetrapib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186486623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Evacetrapib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11655 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRANS-4-{[(5S)-5-{[3,5-BIS(TRIFLUOROMETHYL)BENZYL](2-METHYL-2H-TETRAZOL-5-YL)AMINO}-7,9-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-1-YL]METHYL}CYCLOHEXANECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EVACETRAPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51XWV9K850 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Evacetrapib?
A: Evacetrapib is a potent and selective inhibitor of CETP. [, , , ] CETP normally facilitates the exchange of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing particles, such as low-density lipoproteins (LDL) and very low-density lipoproteins (VLDL). By inhibiting CETP, Evacetrapib disrupts this exchange, leading to increased HDL cholesterol (HDL-C) and decreased LDL cholesterol (LDL-C) levels. [, , ]
Q2: How does Evacetrapib's mechanism differ from other CETP inhibitors?
A: While Evacetrapib shares the CETP inhibition mechanism with other drugs in its class like Torcetrapib, Dalcetrapib, and Anacetrapib, it distinguishes itself by its potency and selectivity. [] Notably, unlike Torcetrapib, Evacetrapib doesn’t appear to induce aldosterone biosynthesis, avoiding the associated risk of blood pressure elevation. [, ]
Q3: What are the downstream effects of Evacetrapib's CETP inhibition on lipid profiles?
A: Evacetrapib demonstrates a dose-dependent impact on HDL-C and LDL-C. [, , , ] Studies show significant increases in HDL-C, reaching up to 128%, coupled with reductions in LDL-C of up to 35% compared to placebo. []
Q4: Does Evacetrapib affect triglyceride levels?
A: Research indicates that Evacetrapib does not significantly impact triglyceride concentrations. [] This contrasts with some other CETP inhibitors and highlights a specific influence on cholesterol metabolism.
Q5: Does Evacetrapib affect cholesterol efflux capacity?
A: Studies show that Evacetrapib, both alone and in combination with statins, increased global cholesterol efflux capacity. [] This suggests a potential beneficial effect on reverse cholesterol transport.
Q6: What is the absolute bioavailability of Evacetrapib?
A: A study utilizing a novel approach with a [13C8]-evacetrapib tracer determined the absolute bioavailability of orally administered Evacetrapib to be 44.8% for AUC(0-∞) and 44.3% for AUC(0-tlast). []
Q7: How does food intake affect the pharmacokinetics of Evacetrapib?
A: Administering Evacetrapib with a high-fat meal was found to increase its mean exposure at steady state by 44% compared to administration in a fasted state. [] This suggests a need to consider food intake in study designs and potential dosing recommendations.
Q8: Does Evacetrapib exhibit accumulation during long-term treatment?
A: Based on population pharmacokinetic modeling and physiologically based pharmacokinetic modeling, Evacetrapib is not expected to significantly accumulate in the body during long-term treatment, unlike Anacetrapib. []
Q9: How is Evacetrapib metabolized?
A: In vitro and in vivo studies indicate that Evacetrapib is primarily metabolized by the cytochrome P450 enzyme CYP3A. Although CYP2C8 also contributes to its metabolism in vitro, clinical studies confirmed a minimal impact of CYP2C8 inhibition on Evacetrapib pharmacokinetics. [, ]
Q10: What is the primary route of Evacetrapib elimination?
A: Following a single oral dose of 14C-evacetrapib in healthy subjects, the majority of the dose (93.1%) was recovered in feces, indicating fecal excretion as the primary route of elimination. []
Q11: Does Evacetrapib have any effect on the QT interval?
A: A thorough QT/QTc study conducted on healthy participants showed that even at supratherapeutic doses, Evacetrapib did not prolong the QT interval. [] This suggests a low risk of cardiotoxicity related to QT prolongation.
Q12: What were the primary outcomes of the ACCELERATE trial?
A: The ACCELERATE trial, a large-scale phase 3 clinical trial, investigated the efficacy of Evacetrapib in reducing cardiovascular events in high-risk patients. Despite favorable effects on lipid biomarkers, the trial was terminated early due to a lack of efficacy in reducing the primary composite endpoint of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina. []
Q13: What is the current status of Evacetrapib development?
A: Following the results of the ACCELERATE trial, Evacetrapib is no longer under development as a cardiovascular therapeutic agent. [, , ]
Q14: What is the safety profile of Evacetrapib?
A: Short-term clinical trials indicated a favorable safety profile for Evacetrapib with no significant differences in adverse events compared to placebo. [, , , ]
Q15: Did Evacetrapib exhibit any off-target effects like Torcetrapib?
A: Unlike Torcetrapib, which demonstrated off-target effects leading to increased aldosterone levels and hypertension, Evacetrapib did not exhibit such effects in preclinical and clinical studies. [, , , ]
Q16: Despite promising effects on lipid profiles, why did Evacetrapib fail to show clinical benefit in reducing cardiovascular events?
A: This remains a subject of ongoing research. Potential explanations include the complex nature of HDL functionality, where simply increasing HDL-C levels might not translate into clinical benefit. [, , , ] Other factors, such as potential off-target effects not yet identified or insufficient understanding of CETP's role in atherogenesis, could also contribute to the lack of clinical efficacy.
Q17: Could there be specific patient populations who might benefit from Evacetrapib treatment?
A: While the overall results of large-scale clinical trials were neutral, there might be specific subgroups, such as patients with elevated lipoprotein(a) and inflammation, who could potentially benefit from Evacetrapib treatment. [] Further research with a specific focus on these subgroups is needed to explore these possibilities.
Q18: Can the knowledge gained from Evacetrapib research inform the development of future lipid-modifying therapies?
A: Yes, understanding the successes and limitations of Evacetrapib can provide valuable insights for future drug development in the cardiovascular field. [, ] This includes exploring new drug targets, refining drug design to enhance selectivity and minimize off-target effects, and identifying patient populations most likely to benefit from specific interventions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


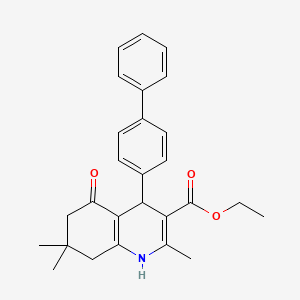
![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)
![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B612153.png)
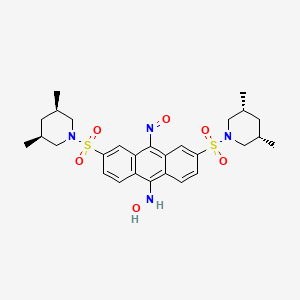


![12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile](/img/structure/B612158.png)
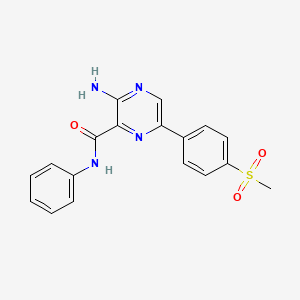
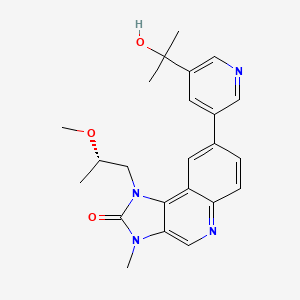


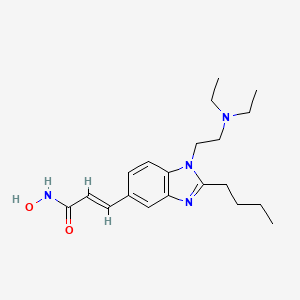

![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)
